1,3-Bis(methylsulfonylsulfanyl)propane

説明

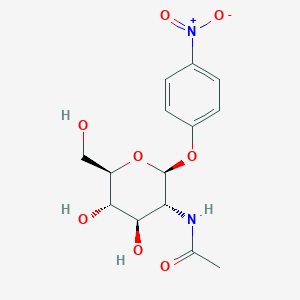

1,3-Bis(methylsulfonylsulfanyl)propane (1,3-BMSSP) is a novel organosulfur compound that has been studied for its potential applications in the synthesis of other chemicals and in scientific research. 1,3-BMSSP has been found to possess a range of unique properties due to its unique molecular structure, which makes it an attractive target for further research and development.

科学的研究の応用

Polymerization and Material Science

- Cationic Polymerization Study : The cationic polymerization of 1,3-bis(P-vinylphenyl)propane was studied using stopped-flow spectroscopy, showing bathochromic shift absorption, suggesting stabilization of the cationic center by intramolecular interaction, which facilitates cyclopolymerization (Nishimura et al., 1983).

Chemical Synthesis and Organic Chemistry

- Synthesis of Tetramethyl Derivative : A new compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), was synthesized, involving copper-free Huisgen cycloaddition (Fall et al., 2021).

- Novel N, N′-Bis(sulfonamide) Derivatives : 1,3-difunctionalized 2-sulfonamidopropane derivatives were synthesized via regioselective ring opening reactions of 2-(bromomethyl)-1-sulfonylaziridines, offering a new route in organic synthesis (Azizi & Khalili, 2020).

Semiconductor and Electronic Applications

- Semiconductor Copper Electroplating : Bis-(3-sodiumsulfopropyl disulfide) (SPS), used in semiconductor copper electroplating, was investigated. SPS decomposition and oxidation were studied, revealing that 1,3-propanedisulfonic acid (PDS) was a stable by-product, influencing the electroplating process (Hung et al., 2008).

Environmental Applications

- Desulfurization Study : 1,2-Dimethylimidazolium ionic liquid, 2,2-bis((1,2-dimethylimidazolium)methyl)propane-1,3-diol hexafluorophosphate, was investigated as an adsorbent for removing aromatic heterocyclic sulfur compounds from model fuels (Cai, Song, & Liang, 2015).

Quantum Chemistry

- Quantum Chemical Study : The molecular structure of 1,3-dibromo-2,2-bis(bromomethyl)propane was analyzed using quantum chemistry methods, exploring its geometric configuration and spectral properties (Peng, 2014).

Coordination Chemistry

- Coordination Complexes with Multidentate Ligands : The formation of complexes by open-chain tetrathioethers, including 1,3-bis(2-methylthioethylthio)propane, with divalent metal salts was studied, contributing insights into the donor properties of these tetrathioethers (Levason, Mcauliffe, & Murray, 1976).

Mass Spectrometry

- Mass Spectral Analysis of Dithioethers : Mass spectra of various dithioethers, including 1,3-bis(phenylthio)propane, were reported, providing valuable information on their fragmentation patterns and novel sulfur- and nitrogen-containing heterocycles (McAuliffe et al., 1978).

Oxidation Studies

- Oxidation of Dithia Compounds : Comparative studies on the oxidation of 1,3-bis(methylthio)propane and related compounds were conducted, revealing distinct behaviors in oxidation patterns and providing insights into their oxidation mechanisms (González & Podlech, 2021).

Crystallography and Structural Chemistry

- Conformational Studies of Pyrazolo[3,4-d]pyrimidine Derivatives : Gas-phase conformational studies of 1,3-bis(4,6-diethylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propane and related compounds were performed, exploring intramolecular π–π interactions and geometrical parameters (Yadava, Singh, & Roychoudhury, 2011).

作用機序

Target of Action

1,3-Bis(methylsulfonylsulfanyl)propane, also known as MTS-3-MTS, is primarily used as a cross-linking agent . Cross-linking agents are compounds that can form covalent bonds with multiple targets, thereby linking them together. In the case of MTS-3-MTS, its primary targets are likely to be specific functional groups on proteins or other biomolecules.

Mode of Action

As a cross-linking agent, MTS-3-MTS interacts with its targets by forming covalent bonds. This can result in significant changes to the structure and function of the target molecules. For example, cross-linking can induce conformational changes in proteins, potentially altering their activity or interactions with other molecules .

Result of Action

The molecular and cellular effects of MTS-3-MTS action would be largely dependent on the specific targets of the compound and the context in which it is used. As a cross-linking agent, it could potentially induce significant structural changes in target molecules, with downstream effects on cellular processes such as signal transduction, gene expression, or metabolic pathways .

Action Environment

The action, efficacy, and stability of MTS-3-MTS can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other reactive molecules can affect the reactivity and stability of the compound. Moreover, the biological environment can also influence its action, as the presence of specific proteins or other biomolecules can impact the compound’s distribution and interactions with its targets .

特性

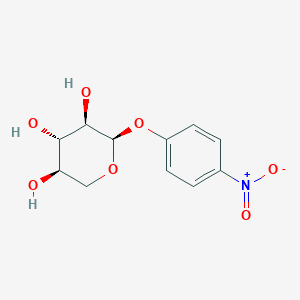

IUPAC Name |

1,3-bis(methylsulfonylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4S4/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOFJBJNUNSBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。